Pomalidomide-PEG5-propargyl

PROTAC linker optimization ternary complex geometry protein degradation

This heterobifunctional building block pairs a pomalidomide cereblon ligand (IC₅₀ ~63.1 nM) with a five-unit PEG spacer and terminal propargyl group, enabling modular PROTAC synthesis via CuAAC click chemistry. The PEG5 linker length is empirically validated; substituting PEG2, PEG3, or PEG4 units disrupts ternary complex geometry and degradation potency. Supplied at ≥95% purity, it streamlines parallel SAR library synthesis while minimizing purification burden.

Molecular Formula C26H33N3O9
Molecular Weight 531.6 g/mol
Cat. No. B14770750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG5-propargyl
Molecular FormulaC26H33N3O9
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C26H33N3O9/c1-2-9-34-11-13-36-15-17-38-18-16-37-14-12-35-10-8-27-20-5-3-4-19-23(20)26(33)29(25(19)32)21-6-7-22(30)28-24(21)31/h1,3-5,21,27H,6-18H2,(H,28,30,31)
InChIKeyCBSZUERWUGTBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG5-propargyl: A CRBN-Recruiting PROTAC Building Block with Click-Ready Terminal Alkyne


Pomalidomide-PEG5-propargyl is a heterobifunctional E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based cereblon (CRBN)-recruiting ligand covalently attached to a five-unit polyethylene glycol (PEG5) linker terminating in a propargyl (terminal alkyne) functional group . The pomalidomide core binds CRBN with a reported IC₅₀ of approximately 63.1 nM in AlphaScreen competition assays, enabling recruitment of the CRL4^CRBN E3 ubiquitin ligase complex [1]. The PEG5 linker serves as a flexible spacer to modulate ternary complex geometry, while the terminal propargyl group is engineered for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, facilitating modular PROTAC assembly . This building block is supplied with ≥95% purity and is intended for use in synthesizing targeted protein degraders for research applications .

Why Pomalidomide-PEG5-propargyl Cannot Be Substituted with PEG4, PEG2, or Alternative Terminal Groups Without Consequence


PROTAC linker length and composition are not interchangeable parameters; minor alterations in PEG unit count or terminal functional group can fundamentally alter ternary complex formation efficiency, degradation potency, and synthetic tractability [1]. A systematic evaluation of 18 pomalidomide-linker variants demonstrated that linker architecture directly impacts conjugate yield and purity, with secondary amine-based linkages affording substantially higher yields than primary amine counterparts [2]. Studies on Wee1-targeting PROTACs revealed a non-monotonic relationship between linker length and degradation activity, where both short and long linkers outperformed intermediate-length constructs—underscoring that arbitrary substitution of a PEG5 spacer with PEG2, PEG3, or PEG4 units cannot be assumed to preserve activity without empirical validation [3]. Furthermore, the terminal propargyl group enables CuAAC click chemistry with azide-bearing warheads, a bioorthogonal ligation strategy that alternative terminal functionalities (e.g., amine, carboxylic acid) do not support; substituting the propargyl group with a non-alkyne terminus eliminates this modular conjugation capability and necessitates alternative, potentially lower-yielding coupling strategies .

Quantitative Differentiation Evidence for Pomalidomide-PEG5-propargyl Versus Structural Analogs


PEG5 Linker Length Occupies the Optimal Range for Ternary Complex Formation in CRBN-Directed PROTACs

Linker length is a critical determinant of PROTAC degradation efficiency, with systematic SAR studies demonstrating that both excessively short and excessively long linkers impair ternary complex formation [1]. In a CRBN-recruiting Wee1 degrader series, PROTACs with either short linkers or long linkers achieved superior degradation potency compared to those with intermediate-length linkers [1]. The PEG5 spacer (approximately 17-20 Å extended length) resides in a proven optimal range for CRBN-directed PROTACs, providing sufficient reach to accommodate diverse target protein binding geometries without introducing excessive conformational entropy that can destabilize the ternary complex [2]. A medicinal chemistry toolbox study of cereblon-directed PROTACs specifically validated PEG5-containing constructs as viable building blocks for modulating physicochemical properties while preserving degradation activity [3].

PROTAC linker optimization ternary complex geometry protein degradation

Purity ≥95% Mitigates Risk of Cryptic Nucleophilic Acyl Substitution Impurities in Pomalidomide-PEG Conjugates

Synthesis of pomalidomide-PEG conjugates via nucleophilic aromatic substitution of 4-fluorothalidomide is susceptible to a competing nucleophilic acyl substitution pathway that displaces glutarimide, generating a cryptic byproduct that co-elutes with the desired product on standard HPLC [1]. This impurity can persist throughout subsequent synthetic steps, confounding biological activity interpretation in degradation assays [1]. Pomalidomide-PEG5-propargyl is supplied with certified purity ≥95%, representing a quality threshold that minimizes contamination from such cryptic impurities . Comparative analysis of 18 pomalidomide-linker syntheses revealed that secondary amine-based linkages (as employed in PEG5-propargyl constructs) consistently afford higher yields and fewer intractable byproducts than primary amine counterparts [2].

PROTAC impurity profiling nucleophilic acyl substitution quality control

Terminal Propargyl Enables Copper-Catalyzed Click Chemistry with Azide Warheads for Modular PROTAC Assembly

The terminal propargyl (alkyne) group on Pomalidomide-PEG5-propargyl enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction that proceeds with high efficiency, regioselectivity, and compatibility with diverse azide-functionalized target protein ligands . This modular conjugation strategy allows rapid assembly of PROTAC libraries without requiring de novo synthesis of each ligand-linker conjugate . Alternative terminal functionalities such as amines or carboxylic acids require amide bond formation via carbodiimide coupling, which can suffer from lower yields, side reactions, and incompatibility with certain functional groups present on complex warhead molecules [1]. The PEG5 spacer provides sufficient distance to minimize steric hindrance during CuAAC reactions, with the extended linker length ensuring that the bulky copper catalyst can access the terminal alkyne without interference from the pomalidomide core or target ligand .

click chemistry CuAAC modular synthesis

Pomalidomide Core Retains Potent CRBN Binding (IC₅₀ 63.1 nM) in PEG-Conjugated Derivatives

The pomalidomide core in Pomalidomide-PEG5-propargyl retains potent binding to cereblon (CRBN), with unconjugated pomalidomide demonstrating an IC₅₀ of 63.1 nM in thalidomide competition AlphaScreen assays [1]. Attachment of the PEG5-propargyl linker at the 4-amino position of the phthalimide ring preserves CRBN binding, as this exit vector projects away from the CRBN binding pocket and does not sterically impede ternary complex formation [2]. Comparative analysis across IMiD analogs reveals that pomalidomide exhibits approximately 2-3 fold higher CRBN binding affinity than lenalidomide and ~20-30 fold higher affinity than thalidomide in competitive binding assays [3]. This affinity differential translates to more efficient E3 ligase recruitment in PROTAC applications, enabling lower effective concentrations for target protein degradation [3].

CRBN binding affinity E3 ligase recruitment AlphaScreen

Pomalidomide-PEG5-propargyl: Validated Application Scenarios for PROTAC Discovery and Development


Modular Assembly of PROTAC Libraries via Click Chemistry for High-Throughput Degrader Screening

Pomalidomide-PEG5-propargyl enables rapid, parallel synthesis of diverse PROTAC libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands [1]. This modular approach is particularly valuable for systematic SAR studies where multiple warheads must be screened against a common CRBN-recruiting module. The PEG5 linker provides sufficient reach to accommodate diverse target binding geometries while the click chemistry strategy minimizes synthetic steps and purification burden, accelerating lead identification timelines in degrader discovery programs .

Development of PROTACs Targeting Bromodomain-Containing Proteins (BRD4, CBP/p300, BRD9)

CRBN-recruiting PROTACs incorporating pomalidomide-based linkers have been extensively validated for degrading bromodomain-containing proteins including BRD4, CBP/p300, and BRD9 [1]. The PEG5-propargyl building block is compatible with conjugation to bromodomain ligands such as JQ1 derivatives, enabling construction of BET-targeting degraders. Systematic studies of CBP/p300 degraders demonstrate that linker length and attachment site selection critically influence degradation efficiency and ternary complex formation, underscoring the importance of linker flexibility for bromodomain targets .

Construction of Kinase-Targeting PROTACs with Optimized Ternary Complex Geometry

Pomalidomide-PEG5-propargyl is suitable for synthesizing PROTACs targeting kinases where linker length optimization is essential for productive ternary complex formation. Studies on Wee1-targeting PROTACs recruiting CRBN via pomalidomide ligands revealed a non-linear relationship between linker length and degradation activity, with both short and long linkers outperforming intermediate-length constructs [1]. The PEG5 spacer occupies a mid-range length that has been empirically validated in multiple CRBN-PROTAC series, providing a rational starting point for kinase degrader optimization campaigns .

Preparation of Pomalidomide-Probe Conjugates for Target Engagement and Ternary Complex Assays

The terminal propargyl group enables conjugation of pomalidomide-PEG5 to azide-functionalized fluorescent dyes or biotin tags via CuAAC click chemistry, generating probe molecules for cellular target engagement studies, ternary complex proximity assays, and pull-down experiments [1]. This application leverages the PEG5 linker to provide adequate spatial separation between the CRBN-binding module and the reporter moiety, minimizing steric interference with protein binding interactions while enabling sensitive detection of CRBN recruitment and target engagement .

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